2-Chloro-6-methylpyrimidine-4-carboxylic acid

Physicochemical Properties Medicinal Chemistry Lead Optimization

Choose this heterocyclic building block for reliable nucleophilic aromatic substitution (SNAr) reactions. The C2 chlorine enables efficient amine coupling impossible with non-chlorinated analogs, while the C4 carboxylic acid allows amide/ester diversification. Proven kinase inhibitor precursor with >76% synthesis yield and crystalline purity. Available in 100 mg to 5 g scales.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 89581-58-8
Cat. No. B1589829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylpyrimidine-4-carboxylic acid
CAS89581-58-8
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)Cl)C(=O)O
InChIInChI=1S/C6H5ClN2O2/c1-3-2-4(5(10)11)9-6(7)8-3/h2H,1H3,(H,10,11)
InChIKeyFBXGLOGQWMGIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8): Baseline Physicochemical and Sourcing Profile


2-Chloro-6-methylpyrimidine-4-carboxylic acid is a heterocyclic building block featuring a pyrimidine core substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and a carboxylic acid at the 4-position [1]. Its molecular formula is C₆H₅ClN₂O₂, with a molecular weight of 172.57 g/mol . Key physicochemical properties include a predicted pKa of 2.51±0.10, a predicted boiling point of 378.8±22.0 °C, a predicted density of 1.479±0.06 g/cm³, and a melting point reported at 182 °C . It is commercially available at various purity grades, typically 95% or higher, from major suppliers .

Why 2-Chloro-6-methylpyrimidine-4-carboxylic Acid Cannot Be Casually Replaced with In-Class Analogs


Substituting 2-chloro-6-methylpyrimidine-4-carboxylic acid with a close pyrimidine analog (e.g., 6-methylpyrimidine-4-carboxylic acid or a regioisomer) is not straightforward due to the compound's unique combination of substituents. The 2-chloro group serves as a critical leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling efficient derivatization that would be impossible or require harsh conditions with non-chlorinated analogs . The precise 4-carboxy-6-methyl substitution pattern dictates its acid strength (pKa ~2.51 ), solubility (1.24 mg/mL ), and electronic properties, which directly impact its reactivity in coupling reactions and its biological target engagement profile as an intermediate for kinase inhibitors [1]. Simply put, swapping for a compound with a different halogen, a different methylation site, or no halogen at all will result in a completely different reactivity and biological outcome.

Quantitative Differentiation Evidence for 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)


Enhanced Acidity vs. Non-Chlorinated Analog: pKa Comparison

The target compound exhibits a predicted pKa of 2.51±0.10 , which is more than one log unit more acidic than the non-chlorinated analog 6-methylpyrimidine-4-carboxylic acid (predicted pKa ~3.58 [1]). This significant difference in acid strength is directly attributed to the electron-withdrawing inductive effect of the 2-chloro substituent .

Physicochemical Properties Medicinal Chemistry Lead Optimization

Reduced Aqueous Solubility vs. Non-Chlorinated Analog

The aqueous solubility of 2-chloro-6-methylpyrimidine-4-carboxylic acid is reported as 1.24 mg/mL (0.00721 mol/L) . In contrast, the non-chlorinated analog 6-methylpyrimidine-4-carboxylic acid, while specific quantitative data is often not disclosed by vendors, is generally described as having higher solubility or being available as a hydrochloride salt to enhance solubility, which is unnecessary for the target compound .

Pre-formulation Drug Discovery Analytical Chemistry

Validated Use as a Kinase Inhibitor Intermediate

2-Chloro-6-methylpyrimidine-4-carboxylic acid has been demonstrated to be a precursor in the synthesis of kinase inhibitors, with one study showing it can be efficiently modified to produce derivatives with high selectivity and potency against specific kinase targets [1]. Furthermore, a derivative of this compound, when assayed against human Pyruvate Kinase M2 (PKM2), exhibited an EC50 of 2.00E+3 nM [2]. This provides a concrete, quantitative benchmark for the biological relevance of this specific scaffold.

Medicinal Chemistry Kinase Inhibitors Cancer Research

Established and Efficient Synthetic Route

A well-documented synthetic route for 2-chloro-6-methylpyrimidine-4-carboxylic acid starts from commercially available methyl-2-chloro-6-methylpyrimidine-4-carboxylate. Hydrolysis under basic conditions (1M NaOH) followed by acidification yields the target compound in 76.1% yield (4.22 g scale) . This robust protocol is a key differentiator from less common regioisomers like 2-chloro-6-methylpyrimidine-5-carboxylic acid, for which similar high-yielding and scalable procedures are not readily available in the public domain.

Organic Synthesis Process Chemistry Building Blocks

Commercial Availability and Defined Purity Specifications

2-Chloro-6-methylpyrimidine-4-carboxylic acid is widely stocked by major chemical suppliers including Sigma-Aldrich and Thermo Fisher Scientific, with standard purities of 95% or greater, verified by HPLC (assay percent range 94% min.) . In contrast, a key isomer, 2-chloro-4-methylpyrimidine-6-carboxylic acid, is less commonly listed as a standalone catalog item and is often only found as a synonym for the target compound [1]. This broad and reliable commercial availability with verified purity simplifies procurement and ensures lot-to-lot consistency.

Procurement Quality Control Supply Chain

High-Confidence Application Scenarios for 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

Leveraging its validated role as a precursor for kinase inhibitors [1], this compound is an ideal starting point for generating diverse libraries of pyrimidine-based inhibitors. The 2-chloro group allows for facile nucleophilic aromatic substitution with various amines, enabling rapid exploration of structure-activity relationships (SAR) around the pyrimidine core . The 4-carboxylic acid handle can be further derivatized to amides or esters for additional diversity.

Chemical Biology: Development of Chemical Probes

The compound's well-defined reactivity and the known biological activity of its derivatives, such as the PKM2 activator with an EC50 of 2 µM [2], make it a valuable scaffold for developing chemical probes. Researchers can use this building block to create tool compounds to interrogate kinase signaling pathways or other biological processes, benefiting from the reliable synthetic routes and commercial availability .

Process Chemistry: Multi-Step Synthesis of Complex APIs

The documented 76.1% yield for its preparation from a commercially available ester provides a robust foundation for process development. The crystalline nature of the product facilitates purification, and its moderate aqueous solubility (1.24 mg/mL) can be exploited for recrystallization. This makes it a practical and scalable intermediate for the synthesis of more complex Active Pharmaceutical Ingredients (APIs) where a 2-chloro-6-methylpyrimidine motif is required.

Analytical and Quality Control Laboratories: Use as a Reference Standard

Given its high commercial purity (typically ≥95%, with HPLC verification) [3] and well-characterized spectroscopic properties (e.g., ¹H NMR, LC-MS) , 2-chloro-6-methylpyrimidine-4-carboxylic acid can serve as a reliable reference standard for analytical method development, process impurity monitoring, and quality control of related substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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